

AMP-PNP Tetralithium: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	AMP-PNP tetralithium	
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This technical guide provides an in-depth overview of **AMP-PNP tetralithium** salt, a non-hydrolyzable analog of adenosine triphosphate (ATP) crucial for research in cellular bioenergetics, enzymology, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and relevant signaling pathways.

Core Properties of AMP-PNP Tetralithium Salt

AMP-PNP, or Adenylyl-imidodiphosphate, is a synthetic compound that functions as a competitive inhibitor of ATP in various enzymatic reactions. Its key feature is the substitution of the β-y bridging oxygen atom of ATP with an imido group (-NH-), rendering the terminal phosphate bond resistant to cleavage by ATPases and kinases. This property allows researchers to study ATP-dependent processes by locking enzymes in an ATP-bound, prehydrolysis state.



Property	Value	Citations
CAS Number	72957-42-7	[1][2][3][4][5][6][7]
Molecular Weight	529.93 g/mol	[1][2][6][7]
Molecular Formula	C10H13Li4N6O12P3	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Store at -20°C	[6][7]

Mechanism of Action and Key Applications

AMP-PNP serves as a valuable tool to investigate the mechanics of ATP-dependent enzymes and processes. By binding to the ATP pocket without being hydrolyzed, it effectively "freezes" the enzymatic cycle, allowing for detailed structural and functional studies.

Inhibition of ATP-dependent Enzymes

AMP-PNP is a competitive inhibitor for a wide range of ATP-dependent enzymes, including ATPases, kinases, and motor proteins. This inhibition allows for the study of the enzyme's conformational changes upon nucleotide binding, independent of the subsequent hydrolysis step.

Study of Motor Proteins

Motor proteins like kinesin and dynein utilize the energy from ATP hydrolysis to move along the cytoskeleton. AMP-PNP has been instrumental in elucidating their mechanochemical cycles. In the presence of AMP-PNP, these motors typically enter a rigor-like state, tightly bound to their tracks (microtubules or actin filaments), which facilitates the study of their binding interfaces and conformational states.

Investigation of Ion Channels

A significant application of AMP-PNP is in the study of ATP-sensitive potassium (KATP) channels. These channels are crucial in coupling cellular metabolism to electrical activity in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and neurons.



AMP-PNP is used to study the channel's gating mechanism in the absence of ATP hydrolysis, providing insights into how nucleotide binding influences channel opening and closing.

Experimental Protocols

This section provides an overview of key experimental methodologies where AMP-PNP is a critical reagent.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by an enzyme. AMP-PNP is used as a competitive inhibitor to determine the enzyme's binding affinity for ATP and to characterize the nature of the inhibition.

General Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme,
 Mg²⁺ (a cofactor for most ATPases), and varying concentrations of ATP.
- Inhibitor Addition: For inhibition studies, a parallel set of reactions is prepared with the addition of varying concentrations of AMP-PNP.
- Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
- Termination and Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.
- Data Analysis: The rate of Pi release is plotted against the substrate (ATP) concentration to determine kinetic parameters like Vmax and Km. Inhibition data is analyzed using methods like Lineweaver-Burk plots to determine the inhibition constant (Ki).

Kinesin Motility Assay

This in vitro assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. AMP-PNP is used to induce a state where kinesin is strongly bound to the microtubule without movement, allowing for the study of the motor-track interaction.



General Protocol:

- Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip.
- Surface Coating: The inner surface of the flow cell is coated with an anti-kinesin antibody, followed by the introduction of kinesin motors.
- Microtubule Introduction: Fluorescently labeled microtubules are introduced into the flow cell.
- Motility Observation: In the presence of ATP, the microtubules will be observed gliding over the kinesin-coated surface using fluorescence microscopy.
- AMP-PNP Application: The introduction of AMP-PNP will cause the microtubules to arrest their movement and become stationary, bound to the kinesin motors. This allows for the detailed imaging of the motor-microtubule complex.

Patch-Clamp Electrophysiology for KATP Channels

This technique is used to measure the ionic currents flowing through KATP channels in a small patch of cell membrane. AMP-PNP is applied to the intracellular side of the membrane to study its effect on channel activity.

General Protocol:

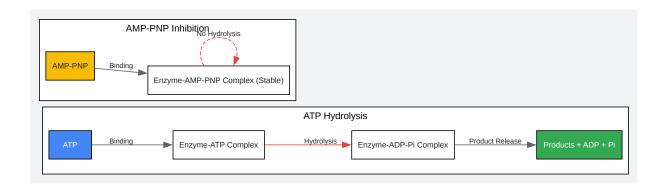
- Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution mimicking the extracellular fluid.
- Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaseal" is formed between the pipette tip and the membrane.
- Inside-Out Configuration: The pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side now facing the bath solution.
- Perfusion with AMP-PNP: The bath solution is perfused with a solution containing a known concentration of AMP-PNP.
- Data Recording and Analysis: The current flowing through the KATP channels in the membrane patch is recorded. The application of AMP-PNP is expected to cause a reduction



in the channel's open probability, providing information on the nucleotide-binding and gating mechanisms.

Signaling Pathway and Workflow Visualizations

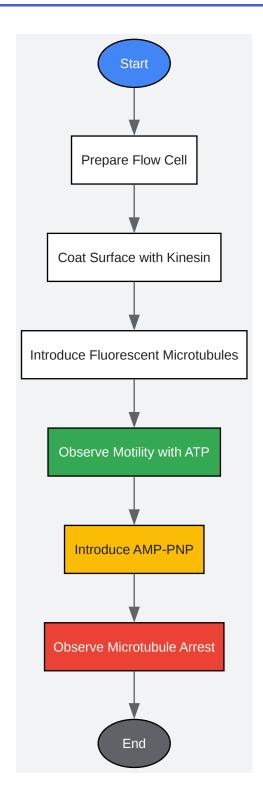
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to AMP-PNP's application in research.



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Figure 1: Comparison of ATP hydrolysis and AMP-PNP inhibition pathways.

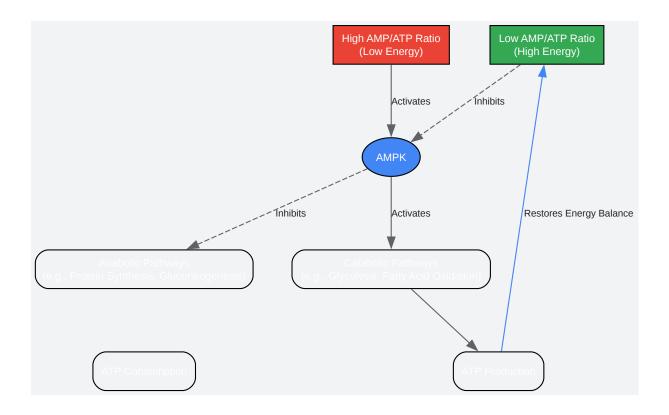




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Figure 2: Experimental workflow for a kinesin motility assay using AMP-PNP.





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Figure 3: Simplified schematic of the AMPK signaling pathway.

Conclusion

AMP-PNP tetralithium salt is an indispensable tool in the study of ATP-dependent biological processes. Its ability to act as a non-hydrolyzable ATP analog provides researchers with a powerful method to dissect the intricate mechanisms of enzymes that are fundamental to cellular life. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of AMP-PNP in a variety of research contexts, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

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